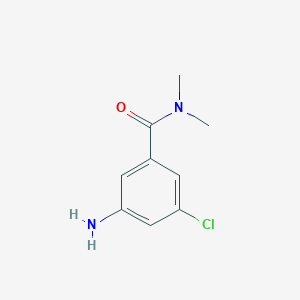

3-amino-5-chloro-N,N-dimethylbenzamide

Description

Background and Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide derivatives represent a cornerstone in medicinal chemistry and materials science. This class of organic compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of a wide array of biologically active agents. Their significance is underscored by their diverse pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The therapeutic success of several benzamide-based drugs, such as the antiemetic metoclopramide and the atypical antipsychotic amisulpride, has cemented the importance of this structural motif in drug discovery and development. The chemical tractability of the benzamide core allows for systematic modifications of its structure, enabling chemists to fine-tune its physicochemical and pharmacological properties to achieve desired therapeutic effects.

Rationale for Academic Investigation of 3-amino-5-chloro-N,N-dimethylbenzamide

While direct academic investigation into this compound is not prominently documented in publicly accessible scientific literature, a rationale for its study can be inferred from the established bioactivity of related substituted benzamides. The presence of an amino group, a chloro substituent, and N,N-dimethylation on the benzamide scaffold suggests a molecule with the potential for diverse biological interactions. Halogenated aromatic compounds are known to exhibit a range of pharmacological effects, and the amino group can serve as a key site for hydrogen bonding or further functionalization. The N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and receptor-binding affinity. Therefore, the academic investigation of this specific substitution pattern could be driven by the desire to explore novel structure-activity relationships within the benzamide class, potentially leading to the discovery of new therapeutic agents.

Current Research Landscape and Gaps Pertaining to the Compound

A comprehensive search of scientific databases reveals a significant gap in the research landscape concerning this compound. The available information is sparse and often conflated with its isomers, most notably 2-amino-5-chloro-N,3-dimethylbenzamide, which is a known intermediate in the synthesis of the insecticide chlorantraniliprole. This case of mistaken identity highlights a critical gap: the unique chemical and biological properties of the 3-amino-5-chloro-N,N-dimethyl isomer remain largely unexplored. There is a discernible absence of published studies detailing its synthesis, characterization, or evaluation of its biological activity. This lack of data presents a clear opportunity for original research to fill this void in the scientific literature.

Objectives and Scope of Scholarly Inquiry on this compound

Given the current research vacuum, the primary objective of any future scholarly inquiry into this compound would be to establish a foundational understanding of its chemical and biological properties. The scope of such an investigation would necessarily involve:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce the compound with high purity. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Physicochemical Profiling: Determining key physicochemical properties like solubility, lipophilicity (logP), and pKa, which are crucial for predicting its behavior in biological systems.

Biological Screening: Conducting a broad-based biological screening to identify any potential pharmacological activity. This could include assays for antimicrobial, anticancer, and enzyme inhibitory effects, guided by the known activities of other benzamide derivatives.

Structure-Activity Relationship (SAR) Studies: In the event of identifying a biological activity, a systematic investigation into the structure-activity relationships by synthesizing and testing related analogues would be a logical next step.

The following table provides a summary of the basic chemical identifiers for this compound, gleaned from chemical supplier databases, which currently represent the bulk of publicly available information.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRLCZWUDDDVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369903-96-7 | |

| Record name | 3-amino-5-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would be used to identify the number and type of hydrogen atoms in the molecule. For 3-amino-5-chloro-N,N-dimethylbenzamide, one would expect to observe distinct signals for the aromatic protons, the protons of the two N-methyl groups, and the protons of the amino group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. The integration of these signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the N-methyl groups. The chemical shifts of the aromatic carbons would be diagnostic of the substituent effects, allowing for the assignment of each carbon in the ring.

Due to the lack of available experimental data, a table of observed chemical shifts cannot be provided.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments are used to identify direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for establishing longer-range connectivity. It shows correlations between protons and carbons over two to three bonds. This technique would be vital to connect the N-methyl protons to the carbonyl carbon and to confirm the positions of the substituents on the aromatic ring by correlating the aromatic protons to the surrounding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It can be used to confirm through-space interactions, for instance, between the N-methyl groups and adjacent aromatic protons, further solidifying the structural assignment.

Without experimental spectra, a detailed analysis of these 2D correlations for this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₁ClN₂O). The presence of chlorine would be readily identified by its characteristic isotopic pattern, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ (for C₉H₁₂³⁵ClN₂O⁺) | 199.0633 |

Note: This table is based on theoretical calculations, not experimental data.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the dimethylamino group or cleavage of the amide bond. Analyzing these fragmentation patterns would provide definitive confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the functional groups in this compound. Key expected vibrations include:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the methyl groups.

A strong C=O (carbonyl) stretching vibration from the tertiary amide group, typically around 1630-1680 cm⁻¹.

C-N stretching vibrations.

C-Cl stretching vibration.

Aromatic C=C bending and stretching vibrations.

Raman spectroscopy , which measures light scattering, provides complementary information. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. It would also show characteristic peaks for the aromatic ring and other functional groups, aiding in a comprehensive vibrational analysis.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. Although a specific crystal structure for this compound has not been publicly reported, analysis of related structures, such as 3-aminobenzamide and various substituted N,N-dimethylbenzamides, allows for a predictive understanding of its solid-state characteristics.

The molecular conformation of this compound would be influenced by the electronic and steric effects of its substituents. The N,N-dimethylamido group is known to have a significant impact on the conformation of the benzamide (B126) moiety. Studies on N,N-dimethylbenzamide have shown that the amide group is often twisted with respect to the plane of the benzene ring to minimize steric hindrance. This torsional angle is a key conformational parameter.

To illustrate the crystallographic parameters that could be expected, the table below presents data for the related compound, 3-aminobenzamide.

| Crystallographic Parameter | 3-Aminobenzamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.42 |

| b (Å) | 5.68 |

| c (Å) | 12.35 |

| β (°) | 98.4 |

| Dominant Intermolecular Interactions | N–H···O and C–H···O hydrogen bonds |

Note: This data is for a related compound and serves as an illustrative example.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. mdpi.com While this compound itself is achiral, the introduction of a chiral center, for instance by derivatizing the amino group with a chiral moiety, would render the resulting molecule amenable to ECD analysis.

The ECD spectrum of a chiral derivative of this compound would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The benzamide moiety acts as a chromophore, and its electronic transitions would become ECD-active upon the introduction of a chiral center. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, making ECD a powerful tool for stereochemical elucidation.

For example, if the amino group were acylated with a chiral carboxylic acid, the resulting amide would be chiral. The ECD spectrum of such a derivative would be influenced by the conformation of the newly formed amide bond and its orientation relative to the substituted benzene ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements to predict the spectra for different possible stereoisomers and conformers, allowing for the assignment of the absolute configuration of the chiral center. rsc.org

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The benzene (B151609) ring of 3-amino-5-chloro-N,N-dimethylbenzamide is substituted with groups that exert competing electronic effects, influencing the outcome of electrophilic aromatic substitution (EAS) reactions. The primary amino group (-NH₂) is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. The chlorine atom (-Cl) is weakly deactivating via induction but directs ortho- and para- due to resonance stabilization of the intermediates. Conversely, the N,N-dimethylcarboxamide group (-CON(CH₃)₂) is a moderately deactivating, meta-directing group.

In this specific molecule, the directing effects can be summarized as follows:

Amino group (-NH₂ at C3): Directs to positions C2, C4, and C6.

Chloro group (-Cl at C5): Directs to positions C2, C4, and C6.

Amide group (-CON(CH₃)₂ at C1): Directs to positions C3 and C5 (which are already substituted).

| Position on Ring | Influence of Amino Group (C3) | Influence of Chloro Group (C5) | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (Activating) | Para (Activating) | Favored, but potential steric hindrance |

| C4 | Ortho (Activating) | Ortho (Activating) | Highly Favored |

| C6 | Para (Activating) | Ortho (Activating) | Highly Favored |

Reactions of the Amino Group: Acylation, Alkylation, and Diazotization

The primary aromatic amino group is a versatile nucleophilic center, readily participating in a range of reactions.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction forms the corresponding N-acyl derivative, a common strategy to protect the amino group or to introduce new functionalities.

Alkylation: Direct N-alkylation of the amino group with alkyl halides is also possible. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled method for mono-alkylation.

Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts it into a diazonium salt. google.com This intermediate is highly valuable in synthesis. It can be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, another -Cl) in place of the original amino group. dissertationtopic.net Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to produce intensely colored azo dyes. libretexts.orgkhanacademy.orgacs.org

Cross-Coupling Reactions Involving the Chloro Moiety (e.g., Suzuki, Heck, Sonogashira)

The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly through the development of specialized phosphine (B1218219) ligands, have made their use in these reactions commonplace. nih.govorganic-chemistry.org

Suzuki Coupling: This reaction would involve coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, offering a method to introduce vinyl groups onto the benzamide core. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a direct method for introducing alkynyl moieties.

For this compound, the presence of the free amino group could potentially interfere with the catalytic cycle by coordinating to the palladium center. In such cases, protection of the amino group (e.g., via acylation) might be necessary to achieve high yields and catalyst efficiency.

Oxidative and Reductive Transformations of this compound

Both the amino group and the aromatic ring can undergo oxidative and reductive transformations.

Oxidation: Aromatic amino groups can be sensitive to oxidation, potentially forming nitroso, nitro, or polymeric species depending on the oxidant and reaction conditions. The entire molecule can also be subject to oxidation under more forceful conditions. For instance, catalytic oxidation has been employed to convert related compounds into benzoic acid derivatives.

Reduction: Catalytic hydrogenation is a common method for reduction. While the existing amino group is already in a reduced state, this technique is highly relevant in the synthesis of this compound, often involving the reduction of a nitro group precursor. google.com Under certain catalytic hydrogenation conditions (e.g., using a palladium on carbon catalyst), the C-Cl bond can undergo hydrogenolysis, leading to dechlorination to form 3-amino-N,N-dimethylbenzamide. researchgate.net More vigorous hydrogenation conditions can also lead to the reduction of the amide group itself, potentially cleaving the C-N bond to yield 3-amino-5-chlorobenzyl alcohol and dimethylamine (B145610). elsevierpure.com

Hydrolysis and Solvolysis Pathways of the Amide Bond

The amide bond in this compound, while relatively stable, can be cleaved through hydrolysis under acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of dimethylamine (which is protonated to dimethylammonium under the acidic conditions) leads to the formation of 3-amino-5-chlorobenzoic acid. youtube.comkhanacademy.orgresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the dimethylamide anion. The dimethylamide anion is a strong base and subsequently deprotonates the initially formed carboxylic acid, driving the reaction to completion and yielding the sodium salt of 3-amino-5-chlorobenzoic acid and dimethylamine. rsc.orgacs.org

The rate of hydrolysis can be influenced by the electronic effects of the other ring substituents. Both the electron-donating amino group and the electron-withdrawing chloro group can affect the electron density at the carbonyl carbon and the stability of the reaction intermediates.

| Condition | Reactants | Major Organic Products |

|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | This compound | 3-amino-5-chlorobenzoic acid, Dimethylammonium ion ((CH₃)₂NH₂⁺) |

| Basic (e.g., NaOH, heat), then acid workup | This compound | 3-amino-5-chlorobenzoic acid, Dimethylamine ((CH₃)₂NH) |

Design and Synthesis of Novel Analogues and Derivatives

This compound serves as a valuable scaffold for the design and synthesis of new chemical entities. The reactivity at its various functional sites allows for systematic structural modification to explore structure-activity relationships in fields like medicinal chemistry and agrochemistry. Indeed, related compounds are key intermediates in the synthesis of insecticides like chlorantraniliprole. google.comquickcompany.in

Strategies for generating novel analogues include:

Modification of the Amino Group: Acylation, sulfonylation, or alkylation of the amino group can introduce a wide array of substituents. Diazotization followed by Sandmeyer or coupling reactions provides another route to diverse C3-substituted analogues.

Substitution of the Chloro Group: Although direct SNAr is difficult, palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) can replace the chlorine with aryl, vinyl, alkynyl, or amino groups, respectively. acs.orgresearchgate.net

Electrophilic Substitution on the Ring: Introducing new substituents (e.g., nitro, halogen, alkyl) at the C2, C4, or C6 positions can further functionalize the aromatic core.

Variation of the Amide: Synthesis can start from 3-amino-5-chlorobenzoic acid, which can then be coupled with a wide variety of primary or secondary amines to create a library of different amide derivatives.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile, to optimize its biological activity or material properties.

Systematic Modification of the Benzamide Moiety

No published studies were found detailing the systematic modification of the N,N-dimethylbenzamide moiety of this specific compound.

Diversification at the Amino and Chloro Positions

There is no available literature describing the diversification of this compound through reactions at the 3-amino or 5-chloro positions.

Combinatorial Library Synthesis Approaches

No documented examples exist of this compound being used as a scaffold or building block in combinatorial library synthesis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. For 3-amino-5-chloro-N,N-dimethylbenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and predict its ground state properties. nih.govsemanticscholar.org

This process yields the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. From this optimized structure, key geometric parameters like bond lengths, bond angles, and dihedral angles can be determined. These theoretical values provide a foundational understanding of the molecule's shape and steric profile.

Illustrative Data Table of Predicted Ground State Properties (Hypothetical) This table represents the type of data that would be generated from DFT calculations and is for illustrative purposes only, as specific literature values for this compound are unavailable.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y.YYY Debye | B3LYP/6-311+G(d,p) |

| Point Group | C1 | B3LYP/6-311+G(d,p) |

HOMO-LUMO Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors help in quantifying the chemical behavior of the molecule. For instance, studies on other organic molecules have used these parameters to predict reactivity and stability. nih.gov

Illustrative Data Table of Reactivity Descriptors (Hypothetical) This table illustrates the type of quantum chemical descriptors derived from HOMO-LUMO energies. The values are hypothetical.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 |

| LUMO Energy (ELUMO) | - | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |

| Chemical Softness (S) | 1 / η | 0.381 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.875 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.860 |

Conformational Analysis and Molecular Dynamics Simulations

The N,N-dimethylbenzamide portion of the molecule contains rotatable bonds, particularly the C-N bond of the amide group and the bond connecting the carbonyl carbon to the benzene (B151609) ring. Conformational analysis would be performed to identify the different stable conformers and the energy barriers for rotation between them. This helps in understanding the molecule's flexibility and the predominant shapes it adopts.

Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of this compound in different environments, such as in a solvent like water or in a simulated biological membrane. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into how the compound interacts with its surroundings, its conformational stability, and its diffusion properties. youtube.com Such simulations are valuable for understanding how a molecule might behave in a physiological environment. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are also highly effective for predicting spectroscopic properties. nih.gov

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. Comparing the calculated IR spectrum with an experimental spectrum can help confirm the molecular structure. For example, characteristic peaks for N-H stretching (amino group), C=O stretching (amide), and C-Cl stretching would be predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are valuable for assigning signals in experimental NMR spectra and confirming the connectivity of the atoms in the molecule.

Illustrative Data Table of Predicted Vibrational Frequencies (Hypothetical) This table shows representative vibrational modes and their predicted frequencies. Actual calculations would yield a full spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amino) | ~3400-3500 | Medium |

| C-H Stretch (Aromatic) | ~3050-3100 | Weak |

| C-H Stretch (Methyl) | ~2900-3000 | Medium |

| C=O Stretch (Amide) | ~1650 | Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Strong |

| C-N Stretch (Amide) | ~1350 | Medium |

| C-Cl Stretch | ~700 | Strong |

Molecular Docking and Ligand-Target Interaction Simulations for In Vitro Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various enzymes or receptors. scialert.netscialert.net

The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction (binding energy). The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. researchgate.net

Illustrative Data Table of Molecular Docking Results (Hypothetical) This table demonstrates how docking results might be presented for the compound against a hypothetical protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | Lys72 | Hydrogen Bond (with C=O) |

| Leu120 | Hydrophobic | ||

| Asp184 | Hydrogen Bond (with NH₂) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC₅₀ values). youtube.com

Molecular descriptors (numerical values that encode chemical information) are calculated for each molecule. These can include electronic, steric, hydrophobic, and topological properties. Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. nih.gov

Reaction Mechanism Studies and Transition State Identification

Detailed computational and theoretical investigations into the reaction mechanism for the synthesis of this compound, including the identification of transition states, are not extensively available in publicly accessible scientific literature. While the synthesis of this compound is documented, specific studies focusing on the computational analysis of its formation pathways are scarce.

However, general principles of amide bond formation and electrophilic aromatic substitution, which are central to the synthesis of this molecule, have been the subject of numerous computational studies. These studies, on analogous systems, can provide a theoretical framework for understanding the potential reaction mechanisms involved in the formation of this compound.

Amide bonds are typically formed via the reaction of a carboxylic acid derivative with an amine. In the context of this compound, a common synthetic route involves the reaction of a derivative of 3-amino-5-chlorobenzoic acid with dimethylamine (B145610). The reaction mechanism for such an amidation can be computationally modeled to determine the energetics of the pathway and the geometry of the transition states.

For instance, the reaction often proceeds through a tetrahedral intermediate. Density Functional Theory (DFT) calculations are a powerful tool to study such mechanisms. These calculations can elucidate the energy profile of the reaction, identifying the activation energies for each step and the structures of all intermediates and transition states.

A hypothetical reaction pathway for the amidation of an activated 3-amino-5-chlorobenzoic acid (e.g., an acyl chloride) with dimethylamine would involve the nucleophilic attack of the dimethylamine nitrogen on the carbonyl carbon of the acyl chloride. Computational modeling would likely show a transition state where the N-C bond is partially formed and the C-Cl bond is partially broken. The calculated energy of this transition state would correspond to the activation energy of the reaction.

Furthermore, the chlorination of the aromatic ring is another key step that can be investigated computationally. The position of the chlorine atom at the 5-position is directed by the activating and directing effects of the amino and carboxyl groups. Computational studies on the electrophilic chlorination of substituted benzamides could provide insights into the regioselectivity of this reaction by calculating the energies of the possible sigma complexes (arenium ion intermediates) for chlorine addition at different positions on the ring. The transition state for the rate-determining step, typically the formation of the sigma complex, could also be identified and characterized.

While specific data tables and detailed research findings for this compound are not available, the following table provides a conceptual overview of the types of data that would be generated from such a computational study on a related benzamide (B126) formation.

Table 1: Hypothetical Calculated Energy Profile for the Amidation of a Substituted Benzoyl Chloride with Dimethylamine

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzoyl Chloride + Dimethylamine) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Chloride Elimination) | +12.5 |

| Products (Benzamide + HCl) | -20.1 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be obtained from a DFT study on a similar reaction.

In Vitro Biological Activity Profiling and Mechanistic Exploration

High-Throughput Screening for Initial Biological Activity Identification in Cellular Models

There is no publicly available information to suggest that 3-amino-5-chloro-N,N-dimethylbenzamide has been subjected to high-throughput screening in cellular models to identify any initial biological activities.

Receptor Binding Assays and Ligand Affinity Determinations (Cell-Free and Cell-Based)

No studies detailing receptor binding assays or ligand affinity determinations for this compound in either cell-free or cell-based systems were found in the public domain.

Enzyme Inhibition and Activation Studies

Information regarding the effects of this compound on enzyme activity is not available in the reviewed scientific literature. There are no documented studies on its potential to inhibit or activate specific enzymes.

Cellular Assays for Antiproliferative and Cytotoxic Effects on Defined Cell Lines

No research could be located that has investigated the antiproliferative or cytotoxic effects of this compound on any defined cell lines.

Data from assessments of cell viability and growth inhibition in the presence of this compound are absent from the scientific record.

There are no available studies that have explored the potential of this compound to induce apoptosis or necrosis in cells.

No analyses of the effects of this compound on cell cycle modulation have been published in the accessible scientific literature.

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) Assessments

No studies were identified that evaluated the potential antibacterial, antifungal, or antiviral properties of this compound. The scientific community has shown interest in the antimicrobial activities of various substituted benzamides, but this specific isomer has not been included in these investigations.

Immunomodulatory and Anti-inflammatory Effects in Cell Culture Systems

Similarly, there is no available data on the immunomodulatory or anti-inflammatory effects of this compound in cell-based assays. Research into the anti-inflammatory potential of other benzamide (B126) compounds has been conducted, but these findings cannot be extrapolated to the specific compound .

Exploration of Potential Molecular Targets and Signaling Pathways

Due to the lack of foundational activity screening, the exploration of potential molecular targets and the signaling pathways that this compound might modulate has not been undertaken. Identifying molecular targets is contingent on initial evidence of biological activity, which is currently not available.

Structure-Activity Relationship (SAR) Studies Correlating Chemical Structure with In Vitro Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. However, in the absence of any reported in vitro biological effects for this compound, no SAR studies have been performed.

Elucidation of Molecular and Cellular Mechanisms of Action

Target Identification and Validation Using Chemical Proteomics and Affinity Probes

The identification of insect ryanodine receptors as the primary target of diamide insecticides, including chlorantraniliprole, has been a significant area of research. While specific studies using 2-amino-5-chloro-N,3-dimethylbenzamide as a probe are not documented, the broader class of compounds has been investigated using various techniques. Affinity probes and photoaffinity labeling, incorporating photoreactive groups onto diamide scaffolds, have been instrumental in covalently labeling and identifying RyRs in insect tissues. These studies have validated that the specific binding site for chlorantraniliprole is on the insect RyR, and not on the mammalian counterpart, which contributes to its selective toxicity.

Biochemical Characterization of Compound-Target Interactions

Biochemical assays have been pivotal in characterizing the interaction between chlorantraniliprole and its target. Radioligand binding assays using [³H]-chlorantraniliprole have demonstrated high-affinity binding to insect RyRs. These studies have revealed that chlorantraniliprole acts as a potent allosteric modulator of the receptor. Unlike the native ligand, ryanodine, which locks the channel in a sub-conductance state, chlorantraniliprole induces a prolonged open state of the channel, leading to the uncontrolled release of calcium from intracellular stores.

Below is a table summarizing the binding affinities of chlorantraniliprole to ryanodine receptors from various species, illustrating its selectivity.

| Species | Tissue/Cell Type | Binding Affinity (Kd) |

| Heliothis virescens (Tobacco Budworm) | Sarcoplasmic Reticulum | Low nanomolar |

| Plutella xylostella (Diamondback Moth) | Sarcoplasmic Reticulum | Low nanomolar |

| Rat | Skeletal Muscle | Micromolar |

| Rabbit | Skeletal Muscle | Micromolar |

Note: Specific numerical values for binding affinities can vary between studies and experimental conditions.

Investigation of Downstream Signaling Cascades and Pathway Perturbations

The binding of chlorantraniliprole to insect RyRs triggers a massive and uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sudden and sustained increase in intracellular calcium concentration disrupts normal muscle function, leading to muscle contraction and paralysis. The downstream effects include the cessation of feeding, lethargy, and ultimately, death of the insect. This targeted disruption of calcium homeostasis is the primary signaling perturbation responsible for the insecticidal activity of chlorantraniliprole.

Gene Expression Profiling (e.g., RNA-Seq) and Proteomic Analysis in Treated Cells

While specific gene expression or proteomic studies focusing on 2-amino-5-chloro-N,3-dimethylbenzamide are not available, research on insects treated with chlorantraniliprole has provided insights into the broader cellular responses. RNA-Seq and proteomic analyses of tissues from chlorantraniliprole-exposed insects have shown changes in the expression of genes and proteins associated with stress responses, detoxification pathways (such as cytochrome P450s and glutathione S-transferases), and muscle protein degradation. These changes reflect the insect's physiological response to the toxic effects of the compound.

Phenotypic Assays for Mechanistic Pathway Validation

A variety of phenotypic assays have been employed to validate the mechanism of action of chlorantraniliprole. These assays are typically conducted on whole organisms or isolated tissues. For instance, insect muscle contraction assays demonstrate the paralytic effect of the compound. Feeding cessation assays are used to quantify the rapid anti-feedant effect, which is a direct consequence of muscle paralysis in the feeding apparatus. These phenotypic observations are consistent with the known mechanism of RyR activation and subsequent disruption of muscle function.

Identification of Off-Target Effects in Cellular Models and Selectivity Profiling

A key feature of chlorantraniliprole, and a significant reason for its widespread use, is its high selectivity for insect RyRs over their mammalian counterparts. This selectivity has been demonstrated through comparative binding assays and functional studies on insect and mammalian cell lines expressing the respective RyR isoforms. The low affinity for mammalian RyRs contributes to the favorable safety profile of chlorantraniliprole for non-target organisms. While the potential for off-target effects is a consideration for any bioactive compound, the primary mechanism of action through insect RyRs is well-established, and significant off-target effects at environmentally relevant concentrations have not been widely reported.

Analytical Method Development for Research Purposes

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are fundamental for determining the purity of synthesized "3-amino-5-chloro-N,N-dimethylbenzamide" and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like "this compound". The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A hypothetical HPLC method for the analysis of "this compound" could be developed using a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by ensuring the amino group is protonated. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule is expected to absorb UV light. For purity analysis, a gradient elution, where the mobile phase composition is changed over time, would be beneficial to separate potential impurities with a wide range of polarities. For routine quantification, an isocratic method with a constant mobile phase composition can provide faster analysis times. nih.govnih.govresearchgate.netnih.gov

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient (Purity) | 10-90% B over 20 minutes |

| Isocratic (Quant.) | 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and quantification of volatile and thermally stable compounds. Due to the presence of a polar amino group, "this compound" may exhibit poor peak shape and potential degradation at high temperatures. Therefore, derivatization is often necessary to improve its volatility and thermal stability. semanticscholar.orgresearchgate.netnih.govnih.govlibretexts.org

A common derivatization strategy for aromatic amines is acylation or silylation. For instance, reaction with an acylating agent like benzoyl chloride can convert the primary amine into a less polar amide. bohrium.comnih.govresearchgate.net Alternatively, silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation.

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Suggested Conditions |

|---|---|

| Derivatization Agent | Benzoyl Chloride or BSTFA |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Mass Spectrometry-Based Quantification in In Vitro Biological Matrices (e.g., LC-MS/MS)

For the sensitive and selective quantification of "this compound" in complex in vitro biological matrices such as cell lysates, microsomal fractions, or plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.comrsc.orgscispace.comresearchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The HPLC conditions would be similar to those described in section 8.1, with a focus on achieving a short run time and good separation from matrix components. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, as the amino group can be readily protonated.

For quantification, Multiple Reaction Monitoring (MRM) is typically used. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from the biological matrix. The selection of precursor and product ions would be determined by infusing a standard solution of the compound into the mass spectrometer.

Table 3: Proposed LC-MS/MS Parameters for Quantification of this compound

| Parameter | Suggested Conditions |

|---|---|

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]+) | To be determined experimentally |

| Product Ion(s) | To be determined experimentally |

| Collision Energy | To be optimized |

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric assays can offer simpler and more rapid alternatives to chromatographic methods for certain research applications, particularly for high-throughput screening.

Spectrophotometric Assays

The presence of the aromatic amine functionality in "this compound" allows for the development of colorimetric assays. A common approach for the determination of primary aromatic amines is through diazotization followed by a coupling reaction to form a highly colored azo dye. researchgate.net This involves reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This salt is then coupled with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine, to produce a stable, intensely colored product that can be quantified using a UV-Vis spectrophotometer. nist.govresearchgate.netacs.org The wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Fluorometric Assays

While there is limited specific information on the fluorescence properties of "this compound," some aromatic amines and benzamides exhibit native fluorescence or can be derivatized to produce fluorescent products. nih.govnih.govmdpi.combohrium.comresearchgate.net The development of a fluorometric assay would involve investigating the excitation and emission spectra of the compound in various solvents. If the native fluorescence is weak, derivatization with a fluorogenic reagent, such as dansyl chloride or fluorescamine, could be explored. These reagents react with the primary amino group to form highly fluorescent derivatives. The intensity of the fluorescence would be proportional to the concentration of the analyte.

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex biological matrices. The goal is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest. ufl.edudrawellanalytical.comhelsinki.fi

Protein Precipitation (PPT)

For in vitro samples containing proteins, such as cell lysates or plasma, protein precipitation is a simple and common sample preparation technique. This involves adding a water-miscible organic solvent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample), to the sample. The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for HPLC or GC analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. For "this compound," which is a relatively nonpolar molecule, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether could be used to extract it from an aqueous biological sample. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to maximize its partitioning into the organic layer. The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract than PPT or LLE. For "this compound," a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, could be used. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. The eluate can then be analyzed directly or after evaporation and reconstitution.

Table 4: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation | Simple, fast, inexpensive | Non-selective, potential for matrix effects |

| Liquid-Liquid Extraction | Good for nonpolar analytes, can provide a clean extract | Can be labor-intensive, requires larger volumes of organic solvents |

| Solid-Phase Extraction | High selectivity, can concentrate the analyte, automatable | More expensive, requires method development |

Potential Non Clinical Applications and Future Research Directions

Development of 3-amino-5-chloro-N,N-dimethylbenzamide as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. While this compound has not yet been developed as a chemical probe, its scaffold is amenable to such applications. The development would require identifying a specific biological target. Once a target is known, the compound could be optimized for potency, selectivity, and appropriate physical properties to serve as a tool for interrogating that target's function in cells or organisms. The broader benzamide (B126) class includes compounds designed as photoreactive probes for enzymes like histone deacetylase 2, indicating the suitability of this chemical scaffold for developing such research tools.

Utility as a Synthetic Intermediate for the Construction of More Complex Molecules

The molecular architecture of this compound makes it a versatile intermediate for organic synthesis. The presence of three distinct functional groups on the benzene (B151609) ring—an amino group, a chloro substituent, and a dimethylamide moiety—provides multiple reactive sites for further chemical modification.

Isomers of this compound, such as 2-amino-5-chloro-N,3-dimethylbenzamide, serve as crucial intermediates in the synthesis of high-value commercial products, including the insecticide chlorantraniliprole. google.comdissertationtopic.netquickcompany.ingoogle.com This established utility underscores the value of the aminobenzamide scaffold in constructing complex, biologically active molecules. The functional groups allow for a range of chemical transformations, positioning this compound as a valuable building block for creating diverse chemical libraries.

Advanced Methodologies for Further Derivatization and Scaffold Exploration

The structure of this compound is well-suited for further chemical derivatization to explore its chemical space and discover new properties. Advanced synthetic methodologies can be applied to its functional groups:

Amino Group: The primary amino group can be readily acylated, alkylated, or used in diazotization reactions to introduce a wide array of other functional groups. It can also be a key component in the formation of heterocyclic rings.

Chloro Group: The chlorine atom can be replaced through various nucleophilic aromatic substitution reactions, or it can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other complex fragments.

Aromatic Ring: The benzene ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

These derivatization strategies would allow for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Emerging Computational Strategies for Predictive Modeling

While no specific computational studies on this compound have been published, computational chemistry offers powerful tools to guide future research. nih.gov Techniques such as molecular docking and molecular dynamics simulations could be employed to screen this compound against libraries of known biological targets to predict potential binding interactions. tandfonline.com Furthermore, quantum chemistry calculations could predict its reactivity, electronic properties, and spectroscopic signatures, aiding in both synthetic planning and analytical characterization. acs.orgnih.gov Such in silico studies are a cost-effective first step to prioritize experimental work and generate hypotheses about the compound's potential biological activities. tandfonline.com

Future Directions in In Vitro Target Discovery and Mechanistic Studies

A key future direction for this compound is the systematic in vitro screening to identify potential biological targets. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and cell-based assays could uncover novel biological activities. The benzamide chemical class is known to possess a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. nanobioletters.comresearchgate.netnih.gov Any "hits" from these screens would necessitate follow-up studies to validate the target and elucidate the mechanism of action. Subsequent mechanistic studies would involve detailed biochemical and biophysical assays to understand how the compound interacts with its target at a molecular level, which is crucial for any further development.

Q & A

Basic: What are the optimal synthetic routes for 3-amino-5-chloro-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step procedures. A common approach includes:

- Amide bond formation : Reacting 3-amino-5-chlorobenzoic acid with dimethylamine using coupling agents like ethyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane (DCM) .

- Chlorination : Chlorosulfonic acid may be employed to introduce chloro substituents, requiring precise temperature control (room temperature, 24 hours) to avoid side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating the product. Yields vary (47–98%) depending on amine nucleophilicity and solvent polarity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the dimethylamide group and aromatic substitution pattern. The methyl groups on nitrogen appear as singlets (~3.0 ppm), while aromatic protons show splitting consistent with chloro and amino substituents .

- X-ray Crystallography : Crystal structures (deposited in the Cambridge Crystallographic Data Centre, CCDC) reveal bond angles and hydrogen-bonding networks, critical for understanding molecular packing and stability .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 213.06) .

Advanced: How does this compound interact with bacterial enzymes, and what biochemical pathways are affected?

Similar benzamide derivatives target enzymes like acyl carrier protein synthase phosphopantetheinyltransferase (AcpS-PPTase), which is essential for bacterial fatty acid biosynthesis . Mechanistic studies suggest:

- Dual Inhibition : Effective antibacterial activity requires simultaneous inhibition of Class I and II PPTases, disrupting post-translational modification of carrier proteins .

- Pathway Disruption : This interaction alters lipid biosynthesis and polyketide pathways, leading to bacteriostatic effects .

Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances enzyme binding affinity by 2–3-fold, as shown in analogs .

- Dimethylamide vs. Methylamide : N,N-Dimethylation improves metabolic stability compared to mono-methyl analogs, reducing hepatic clearance in in vitro models .

- Chloro Position : Moving the chloro group from the 5- to 4-position decreases antibacterial potency, highlighting the importance of substitution geometry .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

- Chromatographic Separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves the compound from metabolites. N,N-Dimethylbenzamide derivatives exhibit retention index deviations (−80 units) compared to primary amides, necessitating tailored methods .

- Detection Limits : UV detection at 254 nm provides sensitivity down to 0.1 µg/mL, while LC-MS/MS improves specificity in biological samples .

Advanced: How can contradictory data on antibacterial efficacy across studies be reconciled?

Discrepancies often arise from:

- Strain Variability : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility than Gram-negative species due to differences in membrane permeability .

- Assay Conditions : MIC values vary with inoculum size (e.g., 10 vs. 10 CFU/mL) and growth media composition (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) .

- Metabolite Interference : Degradation products (e.g., hydrolyzed amides) may exhibit off-target effects, requiring stability studies under physiological pH .

Advanced: What computational tools predict synthetic feasibility and target binding modes?

- Retrosynthesis AI : Platforms like Pistachio and Reaxys propose routes using available building blocks (e.g., 3-amino-5-chlorobenzoic acid) and prioritize reactions with high atom economy .

- Docking Simulations : Molecular docking (AutoDock Vina) models interactions with AcpS-PPTase, identifying key hydrogen bonds with Asp104 and hydrophobic contacts with Phe86 .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.